Cas no 1805366-58-8 (2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine)

2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine is a halogenated pyridine derivative with a versatile structure, featuring bromo, cyano, difluoromethyl, and fluoro substituents. This compound is particularly valuable in pharmaceutical and agrochemical synthesis due to its reactive sites, which facilitate further functionalization. The presence of both electron-withdrawing (cyano, fluoro) and electron-donating (difluoromethyl) groups enhances its utility in cross-coupling reactions and nucleophilic substitutions. Its stability under various reaction conditions makes it a reliable intermediate for constructing complex heterocyclic frameworks. The difluoromethyl group also contributes to improved metabolic stability in bioactive molecules, making this compound a preferred choice for medicinal chemistry applications.
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine structure
1805366-58-8 structure
商品名:2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine
CAS番号:1805366-58-8
MF:C7H2BrF3N2
メガワット:251.003390789032
CID:4859444

2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine
    • インチ: 1S/C7H2BrF3N2/c8-6-4(9)1-3(2-12)5(13-6)7(10)11/h1,7H
    • InChIKey: WLSLSQVDAZTYBJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C=C(C#N)C(C(F)F)=N1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 36.7

2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029062080-1g
2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine
1805366-58-8 97%
1g
$1,445.30 2022-04-01

2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine 関連文献

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2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridineに関する追加情報

2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine: A Comprehensive Overview

The compound 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine, with the CAS number 1805366-58-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemical research. This compound is characterized by its unique pyridine ring structure, which is substituted with a bromine atom at position 2, a cyano group at position 5, a difluoromethyl group at position 6, and a fluorine atom at position 3. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block for various applications.

The synthesis of 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine involves a series of carefully designed organic reactions. The starting material is typically a pyridine derivative, which undergoes substitution reactions to introduce the desired functional groups. The bromination at position 2 is achieved through a Sandmeyer-type reaction or electrophilic substitution, while the cyano group at position 5 is introduced via a nucleophilic substitution or cyanation process. The difluoromethyl group at position 6 is added using fluorination techniques, such as the use of difluoroalkylating agents under specific conditions. The fluorination at position 3 is accomplished through directed metallation or electrophilic fluorination methods. These steps highlight the complexity and precision required in the synthesis of this compound.

Recent studies have demonstrated that 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine exhibits remarkable biological activity, particularly in the context of enzyme inhibition and receptor modulation. For instance, researchers have reported that this compound acts as a potent inhibitor of certain kinases involved in cancer cell proliferation. The presence of electron-withdrawing groups such as cyano and fluorine atoms enhances the molecule's ability to interact with target proteins through hydrogen bonding and π–π interactions. Additionally, the difluoromethyl group contributes to the molecule's lipophilicity, improving its bioavailability and pharmacokinetic properties.

In the realm of materials science, 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine has been explored as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The bromine atom serves as a reactive site for polymerization or coordination with metal ions, enabling the formation of highly ordered structures with tailored electronic properties. For example, this compound has been used to synthesize MOFs with high surface area and porosity, which are promising candidates for gas storage and catalysis applications.

The agricultural sector has also benefited from the unique properties of 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine. Recent research has shown that this compound exhibits potent insecticidal activity against various agricultural pests. Its ability to disrupt insect nervous systems through interference with ion channels makes it a potential candidate for developing eco-friendly pesticides. Furthermore, the fluorinated substituents enhance the compound's stability under environmental conditions, reducing its degradation rate and improving its efficacy in field applications.

In terms of environmental impact, studies have been conducted to assess the biodegradation and toxicity of 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine. Initial findings suggest that this compound undergoes slow biodegradation under aerobic conditions due to its recalcitrant structure. However, its toxicity profile indicates low acute toxicity to aquatic organisms when used at recommended application rates. These results underscore the importance of responsible use and disposal practices to minimize environmental risks associated with this compound.

The integration of computational chemistry tools has significantly advanced our understanding of 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine's properties. Quantum mechanical calculations have provided insights into its electronic structure, revealing that the cyano group acts as an electron-withdrawing substituent that stabilizes certain reactive intermediates during chemical transformations. Similarly, molecular dynamics simulations have shed light on its conformational flexibility and binding affinity towards target molecules. These computational studies complement experimental findings and guide further optimization of the compound for specific applications.

In conclusion, 2-Bromo-5-cyano-6-(difluoromethyl)-3-fluoropyridine, with CAS number 1805366-58-8, represents a versatile platform for exploring diverse chemical functionalities across multiple disciplines. Its unique combination of substituents endows it with exceptional electronic and steric properties, making it an invaluable tool in drug discovery, materials science, and agrochemical development. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing modern chemistry.

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